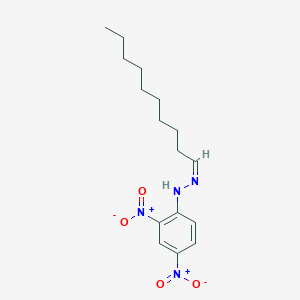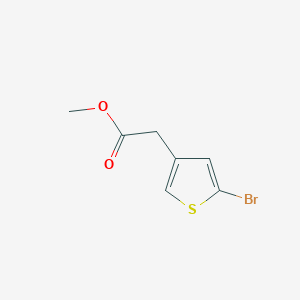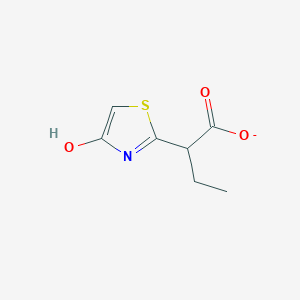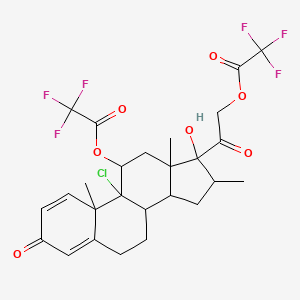
Beclomethasone11,21-Ditrifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beclomethasone 11,21-Ditrifluoroacetate is a synthetic corticosteroid used primarily in research settings. It is known for its potent anti-inflammatory properties and is often utilized in proteomics research. The molecular formula of Beclomethasone 11,21-Ditrifluoroacetate is C26H27ClF6O7, and it has a molecular weight of 600.93 .
Preparation Methods
The synthesis of Beclomethasone 11,21-Ditrifluoroacetate involves multiple steps, including the introduction of trifluoroacetate groups at the 11 and 21 positions of the Beclomethasone molecule. The reaction conditions typically require the use of trifluoroacetic anhydride and a suitable base to facilitate the esterification process.
Chemical Reactions Analysis
Beclomethasone 11,21-Ditrifluoroacetate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones to alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Beclomethasone 11,21-Ditrifluoroacetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in synthetic organic chemistry to study reaction mechanisms and pathways.
Biology: Employed in cell culture studies to investigate the effects of corticosteroids on cellular processes.
Medicine: Utilized in preclinical studies to evaluate its potential therapeutic effects and safety profile.
Mechanism of Action
The mechanism of action of Beclomethasone 11,21-Ditrifluoroacetate involves its interaction with glucocorticoid receptors. Upon binding to these receptors, the compound modulates the expression of specific genes involved in inflammatory and immune responses. This leads to a reduction in the production of pro-inflammatory cytokines and mediators, thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
Beclomethasone 11,21-Ditrifluoroacetate can be compared with other corticosteroids such as:
Beclomethasone dipropionate: Similar in structure but differs in the ester groups attached.
Dexamethasone: Another potent corticosteroid with a different substitution pattern on the steroid nucleus.
Prednisolone: A corticosteroid with a similar mechanism of action but different pharmacokinetic properties.
The uniqueness of Beclomethasone 11,21-Ditrifluoroacetate lies in its specific trifluoroacetate substitutions, which may confer distinct pharmacological properties and stability .
Properties
Molecular Formula |
C26H27ClF6O7 |
|---|---|
Molecular Weight |
600.9 g/mol |
IUPAC Name |
[2-[9-chloro-17-hydroxy-10,13,16-trimethyl-3-oxo-11-(2,2,2-trifluoroacetyl)oxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C26H27ClF6O7/c1-12-8-16-15-5-4-13-9-14(34)6-7-21(13,2)23(15,27)18(40-20(37)26(31,32)33)10-22(16,3)24(12,38)17(35)11-39-19(36)25(28,29)30/h6-7,9,12,15-16,18,38H,4-5,8,10-11H2,1-3H3 |
InChI Key |
VEYDPUIHRFNRRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C(F)(F)F)O)C)OC(=O)C(F)(F)F)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[2-[(1-Oxo-4-phenyl-1-phenylmethoxybutan-2-yl)amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12287661.png)
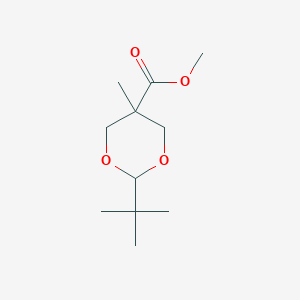
![5-Amino-2-[6-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]sulfanyl-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4-diol](/img/structure/B12287667.png)

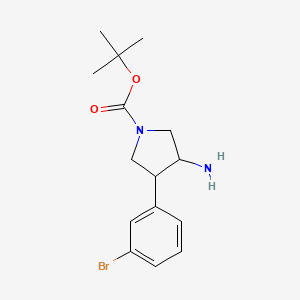
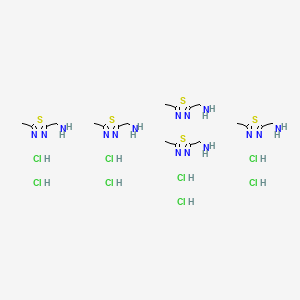
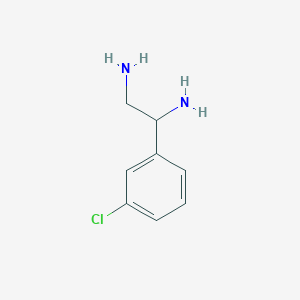
![3-Amino-4-[4-(trifluoromethoxy)phenyl]butyric Acid](/img/structure/B12287698.png)
